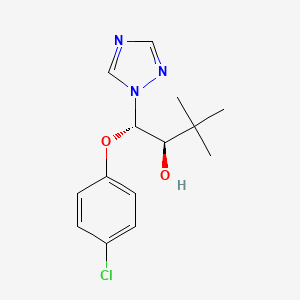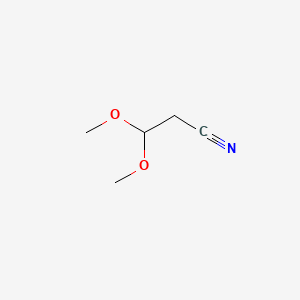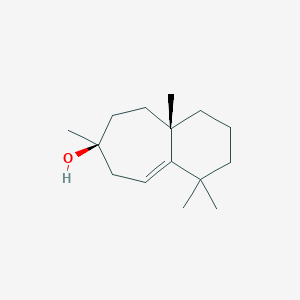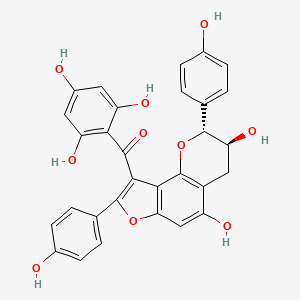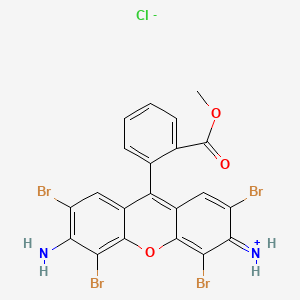![molecular formula C9H9BrO3 B1201861 2-[(4-Bromobenzyl)oxy]acetic acid CAS No. 82499-60-3](/img/structure/B1201861.png)
2-[(4-Bromobenzyl)oxy]acetic acid
Descripción general
Descripción
2-[(4-Bromobenzyl)oxy]acetic acid, also known as 4-BBA, is an organic compound that is widely used in scientific research. It is used in a variety of applications, from drug synthesis to biochemical analysis. 4-BBA is a versatile compound that is used in many different types of experiments, from small-scale laboratory experiments to large-scale industrial processes.
Aplicaciones Científicas De Investigación
Synthesis and Crystallography : A study by Løiten et al. (1999) involved the synthesis of a compound from 4-bromophenylacetic acid chloride, which is closely related to "2-[(4-Bromobenzyl)oxy]acetic acid". The crystal structure of the synthesized compound was determined, highlighting the application of this class of compounds in crystallography and molecular structure analysis (Løiten et al., 1999).
Pharmaceutical Development : Black et al. (1996) described the development of selective cyclooxygenase-2 inhibitors by modifying indomethacin, a known anti-inflammatory drug. This modification involved replacing the benzoyl group with a 4-bromobenzyl group and extending the acetic acid side chain, demonstrating the pharmaceutical applications of derivatives of "this compound" (Black et al., 1996).
Organic Chemistry and Synthesis : Gorbunova and Mamedov (2006) reported the synthesis of quinoxalyl aryl ketones via oxidative dehydrobromination, starting from compounds related to "this compound". This study illustrates the role of such compounds in complex organic synthesis processes (Gorbunova & Mamedov, 2006).
Biological Activity and Screening : Dziełak et al. (2018) conducted a study on the condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with phenylenediamine, leading to the formation of a benzimidazole derivative. This research highlights the potential biological activity and screening of compounds derived from "this compound" (Dziełak et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXYIQTFZVRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231793 | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-60-3 | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


